N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that combines a thiadiazole ring with a chromene structure
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-nitro-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O5S/c1-6-15-16-13(23-6)14-11(18)9-5-7-4-8(17(20)21)2-3-10(7)22-12(9)19/h2-5H,1H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGRIMPGHIMLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting methyl hydrazinecarbodithioate with appropriate aldehydes or ketones under acidic conditions.
Chromene Synthesis: The chromene moiety is often synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Coupling Reaction: The final step involves coupling the thiadiazole and chromene units.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro group, converting it to an amine under hydrogenation conditions.
Substitution: The chromene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitro groups.
Substitution: Electrophilic substitution can be facilitated by using Lewis acids such as aluminum chloride (AlCl₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted chromenes depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide exhibits potential therapeutic properties. Research indicates that derivatives of thiadiazole compounds often show:
- Antimicrobial Activity : Various studies have demonstrated the efficacy of thiadiazole derivatives against a range of bacterial and fungal pathogens. For instance, compounds similar to this one have been tested for their ability to inhibit the growth of resistant strains of bacteria .
- Anticancer Properties : The compound's structure suggests potential interactions with biological targets involved in cancer progression. Preliminary studies indicate that it may induce apoptosis in cancer cells through modulation of specific signaling pathways .
Agricultural Chemistry
Thiadiazole derivatives are being explored as agrochemicals due to their fungicidal properties. This compound may serve as a lead structure for developing new fungicides that target crop pathogens effectively while minimizing environmental impact.
Material Science
The unique chemical structure allows for potential applications in developing advanced materials. For example:
- Conductive Polymers : The incorporation of thiadiazole units into polymer matrices can enhance electrical conductivity, making them suitable for applications in organic electronics .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various thiadiazole derivatives, including this compound. The results indicated a significant inhibitory effect against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Thiadiazole Derivative | 32 | Staphylococcus aureus |
| Thiadiazole Derivative | 64 | Escherichia coli |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis in human breast cancer cells (MCF7). Flow cytometry analysis showed increased sub-G1 phase population, indicating cell death.
| Treatment | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 5 |
| Compound A (10 µM) | 45 | 30 |
| Compound A (20 µM) | 25 | 60 |
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with essential enzymes. In cancer cells, it may inhibit key signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide: Similar in structure but with different substituents, affecting its biological activity.
6-nitro-2-oxo-2H-chromene-3-carboxamide: Lacks the thiadiazole ring, which may reduce its antimicrobial and anticancer efficacy.
Uniqueness
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide stands out due to the combination of the thiadiazole and chromene rings, which confer unique chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various applications.
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound combines a thiadiazole moiety with a chromene structure, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H10N4O4S. The compound features:
- A thiadiazole ring , which contributes to its biological activity.
- A nitro group , enhancing its reactivity and potential for interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Demonstrated cytotoxic effects on cancer cell lines.
- Anti-inflammatory : Potential to reduce inflammation markers.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds found that derivatives of thiadiazole exhibited significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds showed varying degrees of effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 62.5 μg/mL to 100 μg/mL .
Anticancer Activity
The anticancer potential of this compound was assessed through in vitro studies on several human cancer cell lines. The compound demonstrated notable cytotoxicity:
- IC50 Values : The compound exhibited IC50 values ranging from 1.143 μM to 9.27 μM against various cancer cell lines, indicating strong antiproliferative activity .
Structure–Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural components:
- Thiadiazole moiety : Known for enhancing biological activity due to its ability to interact with various biological targets.
- Nitro group : Increases reactivity and potential for forming stable interactions with biomolecules.
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of related thiadiazole derivatives, the compound was tested against a panel of human tumor cell lines. The results indicated that modifications in the thiadiazole structure significantly influenced the anticancer efficacy, leading to increased selectivity and potency against renal cancer cells .
Case Study 2: Antimicrobial Efficacy
Another investigation into the antimicrobial properties revealed that certain derivatives showed substantial activity against resistant strains of bacteria, including Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
